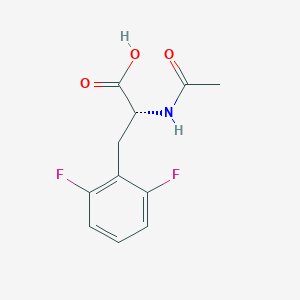
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine
Overview
Description
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine is a useful research compound. Its molecular formula is C11H11F2NO3 and its molecular weight is 243.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-Acetyl-3-(2,6-difluorophenyl)-D-alanine (CAS Number: 266360-56-9) is a synthetic amino acid derivative notable for its unique structural features, including an acetyl group and a difluorophenyl moiety. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications.
- Molecular Formula : C₁₁H₁₁F₂NO₃
- Molecular Weight : 243.21 g/mol
- Structure : The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its binding affinity to various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The difluorophenyl group is hypothesized to enhance the compound's binding affinity, leading to modulation or inhibition of enzymatic activities. This mechanism is crucial for its potential therapeutic applications, particularly in conditions where enzyme inhibition is beneficial.
Biological Activity Overview
Research on this compound has indicated several areas of biological activity:
- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Anticancer Properties : Investigations are ongoing to explore its potential in cancer therapy, particularly regarding its ability to inhibit tumor growth.
- Neuroprotective Effects : There is emerging evidence suggesting that D-alanine derivatives can exert neuroprotective effects, which may be relevant for neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Enzyme Inhibition
In a study examining the effects of D-alanine derivatives on enzyme activity, it was found that N-acetyl-D-alanine exhibited significant inhibitory effects on specific proteases involved in metabolic pathways. This inhibition was linked to the structural modifications introduced by the acetyl and difluoro groups, which enhanced binding affinity and specificity towards the target enzymes .
Case Study: Anticancer Properties
A separate investigation focused on the anticancer properties of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines. The study highlighted the compound's mechanism involving apoptosis induction and cell cycle arrest, suggesting a promising avenue for further research in cancer therapeutics .
Properties
IUPAC Name |
(2R)-2-acetamido-3-(2,6-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c1-6(15)14-10(11(16)17)5-7-8(12)3-2-4-9(7)13/h2-4,10H,5H2,1H3,(H,14,15)(H,16,17)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVRNHLRLBIHRI-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=C(C=CC=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H](CC1=C(C=CC=C1F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650616 | |
| Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
266360-56-9 | |
| Record name | N-Acetyl-2,6-difluoro-D-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















